molecular formula C8H14N2O3 B12803627 1-((Aminoacetyl)amino)cyclopentanecarboxylic acid CAS No. 42558-81-6

1-((Aminoacetyl)amino)cyclopentanecarboxylic acid

Cat. No.: B12803627
CAS No.: 42558-81-6
M. Wt: 186.21 g/mol
InChI Key: ZEQYPOKZOLIGPL-UHFFFAOYSA-N
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Description

1-((Aminoacetyl)amino)cyclopentanecarboxylic acid is an organic compound with the molecular formula C8H14N2O3 It is a derivative of cyclopentanecarboxylic acid, where the carboxylic acid group is substituted with an aminoacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((Aminoacetyl)amino)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with aminoacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the product being purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((Aminoacetyl)amino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((Aminoacetyl)amino)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((Aminoacetyl)amino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: The parent compound, which lacks the aminoacetylamino group.

    1-Amino-1-cyclopentanecarboxylic acid: A similar compound with an amino group directly attached to the cyclopentane ring.

    Cycloleucine: Another derivative of cyclopentanecarboxylic acid with a different substitution pattern.

Uniqueness

1-((Aminoacetyl)amino)cyclopentanecarboxylic acid is unique due to the presence of both an aminoacetylamino group and a cyclopentanecarboxylic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

42558-81-6

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

1-[(2-aminoacetyl)amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H14N2O3/c9-5-6(11)10-8(7(12)13)3-1-2-4-8/h1-5,9H2,(H,10,11)(H,12,13)

InChI Key

ZEQYPOKZOLIGPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)CN

Origin of Product

United States

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